molecular formula C30H34N4O6S B299295 N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide

N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide

Katalognummer B299295
Molekulargewicht: 578.7 g/mol
InChI-Schlüssel: BUTSAYKNZLMEIS-NJZRLIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is also known as EHP-101 and has been studied extensively for its ability to modulate the immune system and reduce inflammation.

Wirkmechanismus

EHP-101 works by modulating the immune system and reducing inflammation. It does this by targeting the cannabinoid receptor type 2 (CB2), which is found primarily in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and modulate the immune response. EHP-101 has been shown to bind to the CB2 receptor and activate it, leading to reduced inflammation and modulation of the immune response.
Biochemical and Physiological Effects:
EHP-101 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and modulate the immune response, leading to potential therapeutic applications in diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. EHP-101 has also been shown to inhibit the growth of cancer cells in vitro, making it a potential treatment for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EHP-101 in lab experiments is its ability to modulate the immune system and reduce inflammation. This makes it a useful tool for studying diseases that involve inflammation and immune dysfunction. However, one limitation of using EHP-101 is its potential toxicity, as it has been shown to cause liver damage in some animal studies. Careful dosing and monitoring are required when using EHP-101 in lab experiments.

Zukünftige Richtungen

There are several future directions for research on EHP-101. One area of interest is its potential therapeutic applications in diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Further research is needed to determine the efficacy and safety of EHP-101 in these diseases. Another area of interest is its potential as a treatment for cancer. Further research is needed to determine the mechanisms of action and efficacy of EHP-101 in cancer treatment. Additionally, research is needed to optimize the synthesis and dosing of EHP-101 for use in scientific research.

Synthesemethoden

The synthesis of EHP-101 involves several steps, starting with the reaction of 2-nitroaniline with ethyl glyoxalate to form 2-ethoxyphenylglyoxal. This intermediate is then reacted with 4-(2-oxo-2-(2-(4-(2-oxo-2-(1-piperidinyl)ethoxy)benzylidene)hydrazino)ethyl)benzenesulfonamide to form EHP-101. The synthesis of EHP-101 has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

EHP-101 has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to modulate the immune system and reduce inflammation, making it a potential treatment for a range of diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. EHP-101 has also been studied for its potential to treat cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

Produktname

N-(2-ethoxyphenyl)-N-[2-oxo-2-(2-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}hydrazino)ethyl]benzenesulfonamide

Molekularformel

C30H34N4O6S

Molekulargewicht

578.7 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C30H34N4O6S/c1-2-39-28-14-8-7-13-27(28)34(41(37,38)26-11-5-3-6-12-26)22-29(35)32-31-21-24-15-17-25(18-16-24)40-23-30(36)33-19-9-4-10-20-33/h3,5-8,11-18,21H,2,4,9-10,19-20,22-23H2,1H3,(H,32,35)/b31-21+

InChI-Schlüssel

BUTSAYKNZLMEIS-NJZRLIGZSA-N

Isomerische SMILES

CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4

SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4

Kanonische SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.